cis-3-Aminocyclohexanecarbonitrile hydrochloride

Stereoselective Synthesis Chiral Building Blocks Pharmaceutical Intermediates

cis-3-Aminocyclohexanecarbonitrile hydrochloride (CAS 1403323-06-7) is a stereochemically defined chiral building block with cis-oriented amine and nitrile groups on a cyclohexane core. Supplied as a hydrochloride salt for consistent solubility and stability, this ≥95% pure isomer is essential for constructing JAK3-targeting pharmacophores and is featured in recent patent filings (e.g., WO2025243298). Procuring the correct cis-isomer eliminates the risk of inactive or toxic enantiomers that can arise from trans-isomer substitution. Choose this validated building block for reliable, reproducible synthesis in immunology and oncology kinase inhibitor programs. Order now to accelerate your SAR studies.

Molecular Formula C7H13ClN2
Molecular Weight 160.64 g/mol
CAS No. 1403323-06-7
Cat. No. B1379982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Aminocyclohexanecarbonitrile hydrochloride
CAS1403323-06-7
Molecular FormulaC7H13ClN2
Molecular Weight160.64 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N)C#N.Cl
InChIInChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7+;/m1./s1
InChIKeyZBUXGIYHCTWUTA-HHQFNNIRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-Aminocyclohexanecarbonitrile Hydrochloride (CAS 1403323-06-7): A Defined cis-Stereoisomer for Chiral Synthesis and Procurement


cis-3-Aminocyclohexanecarbonitrile hydrochloride (CAS 1403323-06-7) is a chiral alicyclic building block characterized by a cyclohexane core bearing cis-oriented primary amine and nitrile groups, supplied as a hydrochloride salt [1]. The compound is defined by its precise (1R,3S)/(1S,3R) stereochemistry and has a molecular weight of 160.65 g/mol [1]. Its utility lies in the synthesis of stereochemically defined pharmaceuticals and bioactive molecules where the relative spatial arrangement of the amino and cyano functionalities is critical for downstream molecular recognition .

Procurement Risks of Substituting cis-3-Aminocyclohexanecarbonitrile Hydrochloride with Unspecified or trans-Isomers


Substituting cis-3-aminocyclohexanecarbonitrile hydrochloride (CAS 1403323-06-7) with the trans-isomer (CAS 920966-30-9) or a generic mixture of stereoisomers introduces significant scientific and procurement risk . The cis-arrangement of the amine and nitrile groups on the cyclohexane ring dictates the molecule's three-dimensional shape and its ability to interact with chiral biological targets or direct the stereochemical outcome of subsequent synthetic transformations [1]. Using the incorrect stereoisomer can lead to a complete loss of desired biological activity, the formation of an inactive or toxic enantiomer, or failure of a downstream enantioselective step, ultimately resulting in project delays and wasted resources.

Quantitative Evidence for cis-3-Aminocyclohexanecarbonitrile Hydrochloride Differentiation vs. trans-Isomer


Stereochemical Purity as a Primary Differentiator for cis-3-Aminocyclohexanecarbonitrile Hydrochloride Procurement

The critical procurement differentiator for cis-3-aminocyclohexanecarbonitrile hydrochloride (CAS 1403323-06-7) is its defined cis-stereochemistry, contrasting with the trans-isomer (CAS 920966-30-9) . Suppliers typically offer this compound with a purity specification of ≥95% to ≥98% for the cis-isomer . While quantitative head-to-head performance data versus the trans-isomer is limited in the public domain, the stereochemical identity is an absolute requirement for applications demanding specific three-dimensional geometry [1].

Stereoselective Synthesis Chiral Building Blocks Pharmaceutical Intermediates

Cis-3-Aminocyclohexanecarbonitrile Hydrochloride Purity Specification vs. Industry Baseline

Commercially available cis-3-aminocyclohexanecarbonitrile hydrochloride is supplied with a minimum purity of 95% to 98% by area normalization, as confirmed by multiple vendor technical datasheets . This specification provides a quantitative benchmark for procurement and ensures batch-to-batch consistency.

Chemical Purity Quality Control Procurement Specification

Cis-3-Aminocyclohexanecarbonitrile Hydrochloride as a Validated Precursor for JAK3-Targeting Pharmacophores

This compound has been specifically studied as a precursor in the synthesis of biologically active molecules targeting Janus Kinase 3 (JAK3) . This established synthetic route provides a concrete, application-specific differentiator versus generic 3-aminocyclohexanecarbonitrile analogs, which lack this documented path for generating JAK3-relevant pharmacophores.

Medicinal Chemistry Kinase Inhibitors JAK3

Documented Use of cis-3-Aminocyclohexanecarbonitrile Hydrochloride in Novel Aminocyclohexanecarbonitrile Patent Literature

The compound class, including cis-3-aminocyclohexanecarbonitrile hydrochloride, is claimed in recent patent applications such as WO2025243298 for "Novel Substituted Aminocyclohexanecarbonitriles" [1]. This indicates ongoing, active research and development efforts involving this specific scaffold, a distinction not held by all 3-aminocyclohexanecarbonitrile isomers.

Patent Analysis Intellectual Property Pharmaceutical R&D

Critical Distinction of Salt Form for cis-3-Aminocyclohexanecarbonitrile Hydrochloride in Procurement and Application

The hydrochloride salt form of cis-3-aminocyclohexanecarbonitrile (CAS 1403323-06-7) is a critical differentiator from the free base and the hydrobromide salt (CAS 2940871-09-8) [1]. The salt form influences key handling properties such as solubility, stability, and hygroscopicity, which are essential for consistent synthetic and analytical workflows .

Salt Selection Formulation Chemical Stability

Validated Application Scenarios for cis-3-Aminocyclohexanecarbonitrile Hydrochloride in Research and Industrial Procurement


Stereoselective Synthesis of JAK3 Kinase Inhibitor Precursors

This compound is directly applicable as a starting material or intermediate for the construction of JAK3-targeting pharmacophores, as documented in available literature . Its specific cis-stereochemistry is essential for generating the correct three-dimensional arrangement required for binding to the kinase active site, a task for which the trans-isomer would be unsuitable . Researchers engaged in the development of novel kinase inhibitors for immunology or oncology can reliably source this building block to access validated synthetic pathways, thereby accelerating lead optimization programs .

Chiral Building Block for Novel Aminocyclohexanecarbonitrile Derivatives in Patent-Led R&D

For laboratories focused on expanding the chemical space around aminocyclohexanecarbonitrile scaffolds, cis-3-aminocyclohexanecarbonitrile hydrochloride is a key enabling reagent. Its use is substantiated by its presence in recent patent filings, such as WO2025243298, which describes novel substituted derivatives [1]. Procuring this specific cis-isomer allows R&D teams to work within the scope of the most current intellectual property, facilitating the synthesis of claimed compounds and enabling efficient structure-activity relationship (SAR) studies. The documented purity levels (≥95-98%) ensure that stereochemical integrity is maintained throughout multi-step synthetic routes .

Stable and Soluble Hydrochloride Salt for Robust Chemical Synthesis

The hydrochloride salt form of cis-3-aminocyclohexanecarbonitrile (CAS 1403323-06-7) offers distinct practical advantages over the free base or other salt forms, making it the preferred choice for routine laboratory synthesis [2]. Its well-defined handling properties, including consistent solubility and stability profiles, reduce the need for extensive salt-screening or formulation studies at the early research stage [2]. This makes it an ideal procurement choice for chemists requiring a reliable, pre-weighed, and ready-to-use building block that minimizes experimental variability and maximizes reproducibility in standard organic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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